molecular formula C11H20N2O B12854360 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one

Cat. No.: B12854360
M. Wt: 196.29 g/mol
InChI Key: FRQRNEZQUIXODZ-VHSXEESVSA-N
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Description

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one is a complex organic compound belonging to the class of polyfunctional hexahydropyrrolo[3,4-b]pyrroles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one can be achieved through a highly chemo- and stereoselective reaction involving the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This process is a Hantzsch-type domino reaction that includes initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition .

Industrial Production Methods

Industrial production methods for this compound typically involve multistage synthesis processes. These processes often start with the preparation of N-alkenyl tethered aldehydes, which are then subjected to intramolecular cyclization with α-amino acids via the formation of azomethine ylides .

Chemical Reactions Analysis

Types of Reactions

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include bromomaleimides, aminocrotonic acid esters, and azomethine ylides. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

Scientific Research Applications

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of optoelectronic materials and pigments

Mechanism of Action

The mechanism of action of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of protein methyltransferases and glycosyltransferases, as well as modulation of serotonin receptors and integrin VLA-4 .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of hexahydropyrrolo[3,4-b]pyrroles, such as:

Uniqueness

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one is unique due to its specific chemical structure and the resulting biological activities.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C11H20N2O/c1-8(2)5-11(14)13-4-3-9-6-12-7-10(9)13/h8-10,12H,3-7H2,1-2H3/t9-,10+/m0/s1

InChI Key

FRQRNEZQUIXODZ-VHSXEESVSA-N

Isomeric SMILES

CC(C)CC(=O)N1CC[C@@H]2[C@H]1CNC2

Canonical SMILES

CC(C)CC(=O)N1CCC2C1CNC2

Origin of Product

United States

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